molecular formula C6H8O2 B1334424 1-(3-Furyl)-1-ethanol CAS No. 13129-26-5

1-(3-Furyl)-1-ethanol

Cat. No.: B1334424
CAS No.: 13129-26-5
M. Wt: 112.13 g/mol
InChI Key: JFYCKQFLCOKZGA-UHFFFAOYSA-N
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Description

1-(3-Furyl)-1-ethanol is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYCKQFLCOKZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397300
Record name 1-(3-furyl)-1-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13129-26-5
Record name α-Methyl-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13129-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-furyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Furyl 1 Ethanol and Analogues

Conventional Synthetic Routes

Traditional organic synthesis provides reliable and well-established methods for the preparation of 1-(3-Furyl)-1-ethanol. These routes typically involve the formation of a key carbon-carbon bond through organometallic reagents or the reduction of a suitable carbonyl precursor.

Grignard Reagent Approaches

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. missouri.edu This methodology can be applied to the synthesis of this compound. The process involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-furaldehyde (B129913).

The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. khanacademy.org This addition forms an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product, this compound. missouri.edukhanacademy.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protons. missouri.edugoogle.com

A typical reaction sequence is as follows:

Formation of Grignard Reagent: Methyl bromide reacts with magnesium metal in dry ether to form methylmagnesium bromide (CH₃MgBr).

Reaction with Aldehyde: The prepared Grignard reagent is then added dropwise to a solution of 3-furaldehyde in the same solvent, usually at a low temperature to control the reaction rate. missouri.edu

Acidic Workup: After the reaction is complete, a dilute acid (e.g., aqueous ammonium (B1175870) chloride or sulfuric acid) is added to protonate the intermediate magnesium alkoxide salt, liberating the this compound. missouri.edugoogle.com

Reduction of Carbonyl Precursors

An alternative conventional route to this compound is the reduction of the corresponding ketone, 3-acetylfuran. This approach is widely used for the synthesis of alcohols from carbonyl compounds.

The reduction can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov In this process, 3-acetylfuran is dissolved in a suitable protic solvent, typically an alcohol like ethanol (B145695) or methanol (B129727). Sodium borohydride is then added to the solution, which reduces the ketone functionality to a secondary alcohol. nih.gov The reaction is generally straightforward and provides good yields of the desired product. researchgate.net

Catalytic transfer hydrogenation is another method that can be employed. researchgate.net This technique uses a hydrogen donor, such as isopropyl alcohol, in the presence of a metal catalyst (e.g., an Iridium-based catalyst) to reduce the ketone. researchgate.net This method can be advantageous as it often proceeds under mild conditions. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of enantiopure compounds is of significant interest, particularly in the pharmaceutical and fine chemical industries. Chemoenzymatic methods have emerged as powerful tools for the stereoselective synthesis of chiral alcohols like this compound.

Chemoenzymatic Approaches for Enantiopure Derivatives

Chemoenzymatic synthesis combines chemical reactions with biological catalysis, leveraging the high selectivity of enzymes to produce enantiomerically pure compounds. nih.gov These methods are valued for their efficiency and ability to operate under mild reaction conditions, often making them more environmentally friendly than purely chemical processes. nih.govnih.gov For chiral furfuryl alcohols, enzymes such as lipases and hydroxynitrile lyases are commonly utilized to create the desired stereogenic center. nih.govacs.org

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the two. Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govnih.gov

For the resolution of racemic 1-(2-furyl)ethanol, a close analogue of the target compound, various immobilized lipases have been studied. nih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized on an acrylic resin (Novozym 435), has been identified as a highly effective catalyst. nih.gov The process involves the acylation of the alcohol using an acyl donor, with vinyl acetate (B1210297) being particularly effective. nih.gov

The reaction enantioselectivity can be influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.gov For instance, in the resolution of (±)-1-(2-furyl)ethanol, a conversion of 47% with an enantiomeric excess of the remaining substrate (ees) of 89% was achieved in 2 hours at 60°C in n-heptane. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Furan (B31954) Alcohol Derivative researchgate.net

EntryAcyl DonorEnzymeProductConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Enantioselectivity (E)
16aCHIRAZYME L-2 C4(S)-7a279876140
26bCHIRAZYME L-2 C4(S)-7b29973794
36cCHIRAZYME L-2 C4(S)-7c409871>200
46dCHIRAZYME L-2 C4(S)-7d40966698
56eCHIRAZYME L-2 C4(S)-7e41947270

Data adapted from a study on the resolution of (±)-1-(3-bromofuran-2-yl)-2-chloroethanol (3) with various acyl donors (6a-f) to yield the corresponding esters (7a-f). researchgate.net

Hydroxynitrile Lyase Catalysis for Stereogenic Centers

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. acs.orgnih.gov These cyanohydrins are versatile intermediates that can be converted into other valuable chiral molecules, including amino alcohols. acs.org

A chemoenzymatic route utilizing an HNL from Hevea brasiliensis has been developed for the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol. acs.org This process involves two main steps:

Enantioselective Cyanohydrin Formation: Furan-2-carbaldehyde reacts with hydrocyanic acid in a reaction catalyzed by the HNL. This step generates the asymmetric center with high enantioselectivity. acs.org

Reduction of the Nitrile: The resulting chiral cyanohydrin is then reduced, for example with sodium borohydride, to furnish the desired enantiopure amino alcohol with an enantiomeric excess greater than 99.5%. acs.org

This approach highlights the utility of HNLs in establishing stereogenic centers in the synthesis of chiral furan derivatives, offering a convenient pathway to enantiomerically pure products. acs.org

Alcohol Dehydrogenase Catalysis

The enantioselective reduction of carbonyl groups is a cornerstone for producing a wide array of chiral compounds, including hydroxy acids, amino acids, and alcohols. acs.org Alcohol dehydrogenases (ADHs) are particularly powerful biocatalysts for this transformation, facilitating the interconversion between alcohols and aldehydes or ketones. acs.org These enzymes are often employed for the synthesis of enantiomerically pure stereoisomers of chiral alcohols, frequently achieving high levels of chemo- and enantioselectivity.

In the context of furan derivatives, biocatalysis offers a potent method for synthesis. The production of furfuryl alcohol from biomass-derived furfural (B47365) can be achieved using NAD(P)H-dependent yeast alcohol dehydrogenase I (YADH). nih.gov This enzymatic approach is notable for its high atom economy and potential for up to 100% product selectivity under mild conditions, such as room temperature and in an aqueous medium. nih.gov

The application of ADHs extends to a broad variety of ketones and ketoesters. acs.org Research has identified novel bacterial alcohol dehydrogenases suitable for preparing chiral alcohols on a technical scale. acs.org For instance, (R)-specific ADHs have been discovered in strains of the genus Lactobacillus, complementing the more common (S)-specific enzymes and expanding the range of accessible chiral products. acs.orgmdpi.com The chemoenzymatic synthesis of chiral furyl carbinols, which are valuable precursors, can be efficiently achieved from carbohydrate sources under mild reaction conditions, presenting a strong alternative to conventional methods. maxapress.com

The table below summarizes the performance of various carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) in the asymmetric reduction of a furan-containing ketone, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), to its corresponding chiral alcohol.

Asymmetric Synthetic Transformations

Asymmetric synthesis is fundamental to accessing specific stereoisomers of chiral molecules like this compound. Methodologies range from catalytic epoxidation and diastereoselective reductions to complex reactions where regio- and stereocontrol are paramount.

Catalytic Asymmetric Epoxidation in Related Systems

Catalytic asymmetric epoxidation is a powerful strategy for synthesizing chiral molecules. nih.gov While direct epoxidation of the furan ring in this compound is less common, related transformations in furan-containing systems highlight the utility of this approach. For instance, the synthesis of (S)-tetrahydrofuran-3-ol, a key component in certain antiviral drugs, can be achieved via Sharpless asymmetric dihydroxylation of an olefinic precursor, or through a kinetic resolution of a racemic epoxide. acs.org

Modern methods have expanded the scope of asymmetric epoxidation to challenging substrates. Iron-catalyzed asymmetric epoxidation has been successfully applied to acyclic β,β-disubstituted enones, which were previously difficult substrates. nih.gov This method provides access to highly enantioenriched α,β-epoxyketones. nih.gov In another advanced approach, gold catalysts have been used for the isomerization of alkynyl epoxides to yield substituted furans, demonstrating the intricate link between epoxide chemistry and furan synthesis. acs.org

Diastereoselective Reduction of Chiral Ketone Precursors

When a ketone precursor already contains a chiral center, its reduction can lead to the formation of diastereomers. Controlling this diastereoselectivity is crucial. The reduction of a chiral ketone can be influenced by existing stereocenters, often following predictable models like the Felkin-Anh model, which anticipates the nucleophilic attack trajectory based on steric hindrance. In cases where a chelating group is present near the carbonyl, a metal-hydride reagent can coordinate to form a rigid cyclic intermediate, directing the hydride attack from the less hindered face and leading to high diastereoselectivity. acs.org

An example of high diastereoselectivity is seen in the Paterno-Büchi reaction between benzaldehyde (B42025) and 1-(2-furyl)-benzylic alcohol, which yields only one diastereoisomer. mdpi.com This level of control is essential for building complex molecules with multiple stereocenters.

Control of Regio- and Stereoselectivity in Complex Reactions

Achieving control over both the position (regio-) and the spatial arrangement (stereo-) of chemical bonds is a central challenge in organic synthesis. nih.gov In the synthesis of substituted furans, regioselectivity determines the substitution pattern on the heterocyclic ring.

Several powerful methods have been developed to control the synthesis of multisubstituted furans. One such method involves the metalloradical-catalyzed cyclization of alkynes with α-diazocarbonyls, which produces polyfunctionalized furans with complete regioselectivity. mdpi.comrsc.org Another strategy relies on the regioselective lithiation of substituted furan rings. The choice of substituents on the furan ring can direct lithiation to a specific position; for example, a hydroxymethyl group at C-3 can direct lithiation to the C-4 position, particularly when a bulky substituent at C-2 hinders coordination of the lithiating agent with the furan oxygen. caltech.edu

Stereoselectivity is exemplified in cycloaddition reactions. The hetero-Diels–Alder reaction of levoglucosenone (B1675106) with thiochalcones proceeds with high regioselectivity, where the sulfur atom of the thiochalcone attacks the β-carbon of the enone system exclusively. This control allows for the predictable formation of complex polycyclic systems.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable feedstocks, and employing safer solvents. The synthesis of furan derivatives, including this compound, is increasingly being viewed through this lens.

Utilization of Sustainable Solvent Systems (e.g., Water, Ionic Liquids, Ethanol)

The choice of solvent is a major focus in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many green chemical processes. Biocatalytic reactions, such as those using alcohol dehydrogenases, are often performed in aqueous media under mild conditions, which aligns perfectly with green chemistry principles. nih.gov

Ionic Liquids (ILs): ILs are organic salts with low melting points that possess desirable properties such as low volatility, non-flammability, and high thermal stability. They can be used as both solvents and catalysts in the synthesis of furan derivatives. For example, ionic liquids have been effectively used for the polymerization of furfuryl alcohol without the need for traditional acidic solvents or catalysts. caltech.edu

Ethanol: Derived from renewable bio-based sources, ethanol is a greener alternative to many traditional organic solvents. rsc.org Its use supports the green chemistry principles of employing renewable feedstocks and safer solvents. rsc.org In extractive distillation processes, such as the purification of ethanol itself, ionic liquids are being explored as more sustainable alternatives to conventional solvents like ethylene (B1197577) glycol.

The table below highlights some greener solvent alternatives for common, more hazardous laboratory solvents.

Catalyst-Free and Environmentally Benign Protocols

The pursuit of greener chemical syntheses has led to the exploration of catalyst-free and environmentally friendly protocols. These methods often utilize benign solvents like water or even solvent-free conditions, aligning with the principles of green chemistry by reducing waste and avoiding toxic catalysts.

While specific catalyst-free protocols for the synthesis of this compound are not extensively documented in publicly available research, the general principles of catalyst-free synthesis for related heterocyclic compounds often involve multi-component reactions in aqueous media. For instance, catalyst-free, multi-component syntheses of various heterocyclic compounds have been successfully carried out in water, demonstrating the feasibility of such an approach. nih.gov These reactions are often promoted by the unique properties of water, such as its high polarity and solvating power, which can stabilize transition states and accelerate reaction rates without the need for a traditional catalyst. The synthesis of biologically active heterocycles in water under catalyst-free conditions highlights a significant trend in sustainable drug synthesis. nih.gov

Moreover, the development of solvent-free reactions represents a significant advancement in environmentally benign synthesis. By eliminating the solvent, these methods reduce waste, simplify purification processes, and can lead to higher reaction rates due to increased reactant concentration. taylorfrancis.com One-pot, solvent- and catalyst-free synthesis of quinolone derivatives has been reported, showcasing the potential for these efficient and clean reactions. nih.gov

The table below illustrates representative catalyst-free and environmentally benign conditions for the synthesis of analogous heterocyclic compounds, which could serve as a conceptual basis for the development of protocols for this compound.

ReactantsSolventConditionsProduct ClassYield (%)Reference
Arylglyoxal, Cyclic 1,3-dicarbonyls, ThiolsAcetic AcidMicrowave Heatingβ-keto thioethersNot specified rsc.org
Propargylic alcohols, 1,3-Dicarbonyl compoundsIonic LiquidGold-catalysis (recyclable)Polysubstituted furansGood to High nih.gov
Aldehydes, Malononitrile, AminesWaterCatalyst-free, UltrasoundDihydroquinolinesup to 96% nih.gov

Non-Conventional Energy Activation (e.g., Microwave, Ultrasonic Irradiation)

Non-conventional energy sources offer powerful alternatives to conventional heating methods, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis. By directly heating the reaction mixture through dielectric heating, microwaves can achieve rapid and uniform heating, often leading to significant rate enhancements. nih.gov This technique has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds. For example, the synthesis of amides and esters containing furan rings has been achieved under mild, microwave-assisted conditions. researchgate.net Similarly, microwave heating has been employed in the synthesis of β-keto thioethers and furan derivatives. rsc.org

The table below summarizes reaction conditions for the microwave-assisted synthesis of furan-containing and other heterocyclic molecules, demonstrating the efficiency of this technology.

ReactantsSolventCatalystPower (W)Time (min)Temperature (°C)Yield (%)Reference
Dihydro-β-ionone, Sodium borohydrideEthanol-Not specified1060Not specified mdpi.com
2-furoic acid, furfurylamineNot specifiedDMT/NMM/TsO− or EDCNot specifiedOptimizedNot specifiedModerate researchgate.net
Arylglyoxal, 1,3-dicarbonyls, thiolsAcetic acid-Not specifiedNot specifiedNot specifiedNot specified rsc.org

Ultrasonic Irradiation:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. nih.gov Ultrasound has been effectively used in the synthesis of a variety of heterocyclic compounds, often under mild conditions and in environmentally friendly solvents like water. nih.govnih.gov For example, the ultrasound-assisted multicomponent synthesis of 4H-pyrans in water has been reported with excellent yields. nih.gov

The following table presents examples of ultrasound-assisted syntheses of heterocyclic compounds, illustrating the benefits of this technique.

ReactantsSolventCatalystFrequency (kHz)TimeTemperature (°C)Yield (%)Reference
Aldehyde, Malononitrile, Enol derivativeWaterEt3N40Not specifiedNot specifiedHigh nih.gov
Benzaldehyde, Morpholine, IsocyanideWaterCatalyst-free401 hNot specified96% nih.gov
Alcohols, Thiocyanate saltsAqueous mediaN-methyl-2-pyrrolidonium hydrogen sulfateNot specifiedNot specifiedRoom TempGood nih.gov

Reaction Mechanisms and Chemical Transformations Involving 1 3 Furyl 1 Ethanol

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring System

The furan ring in 1-(3-furyl)-1-ethanol is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituent and the inherent reactivity of the furan ring. While specific studies on electrophilic and nucleophilic reactions directly on this compound are not extensively detailed in the provided search results, the general reactivity of 3-substituted furans can be inferred.

Electrophilic attack on 3-substituted furans typically occurs at the C2 or C5 position, as these are the most activated positions. The presence of the 1-hydroxyethyl group at the 3-position will influence the regioselectivity of these reactions.

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a primary site for a variety of chemical transformations, including oxidative rearrangements, dehydration, and esterification.

Oxidative Rearrangements of Furyl Alcohols

Oxidative rearrangements of furyl alcohols represent a powerful synthetic tool for the formation of new heterocyclic and carbocyclic systems. A notable example is the Achmatowicz reaction, an oxidative ring expansion of furfuryl alcohols to yield 6-hydroxy-2H-pyran-3(6H)-ones. While the provided information primarily discusses this reaction for 2-furfuryl alcohols, the principles can be extended to 3-furyl analogs. nih.gov This transformation is often catalyzed by enzymes or proceeds through photobiocatalysis, utilizing methanol (B129727) as a sacrificial reagent to generate hydrogen peroxide in situ. nih.gov

Another significant oxidative rearrangement involves the treatment of 3-furyl alcohols with reagents like N-bromosuccinimide (NBS). acs.org This reaction can lead to the formation of 2-substituted 3-furfurals through a novel oxidative rearrangement. acs.org Mechanistic studies suggest this process proceeds via an unsaturated 1,4-dialdehyde intermediate, which then cyclizes and eliminates water to rearomatize. acs.org

Reaction Type Reagents Product(s) Key Features
Achmatowicz-type RearrangementAlcohol Oxidase, Chloroperoxidase, Formaldehyde Dismutase, Methanol6-Hydroxy-2H-pyran-3(6H)-one derivativesEnzymatic cascade or photobiocatalysis, methanol-driven hydrogen peroxide generation. nih.gov
Oxidative RearrangementN-Bromosuccinimide (NBS)2-Substituted 3-furfuralsProceeds through an unsaturated 1,4-dialdehyde intermediate. acs.org

Dehydration Mechanisms and Pathways (E1, E2, E1cb)

The dehydration of this compound, like other alcohols, results in the formation of an alkene through the elimination of a water molecule. This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphoric acid and proceeds via different mechanisms depending on the structure of the alcohol. ucalgary.cabyjus.comlibretexts.org

E1 Mechanism: As a secondary alcohol, this compound is expected to primarily undergo dehydration via the E1 (Elimination, Unimolecular) mechanism. ucalgary.cabyjus.comlibretexts.org This process involves a two-step sequence:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). byjus.comchemdictionary.org

Departure of the water molecule to form a secondary carbocation intermediate. byjus.comchemdictionary.org

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene. byjus.comchemdictionary.org

E2 Mechanism: While less likely for a secondary alcohol, the E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. libretexts.orglibretexts.org In this pathway, a strong base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the hydroxyl group leaves simultaneously. libretexts.org The dehydration of primary alcohols often proceeds via the E2 mechanism to avoid the formation of an unstable primary carbocation. ucalgary.calibretexts.orglibretexts.org

E1cb Mechanism: The E1cb (Elimination, Unimolecular, Conjugate Base) mechanism is less common for simple alcohol dehydrations but can occur under specific conditions, particularly when the β-hydrogen is acidic and the leaving group is poor.

The regioselectivity of the dehydration of this compound would likely favor the formation of the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule. ucalgary.ca

Esterification Processes

Esterification is a fundamental reaction of alcohols, and this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. athabascau.cachemguide.co.uklibretexts.org This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed is removed. athabascau.cacerritos.edu

Other methods for esterification include the reaction of the alcohol with more reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides. libretexts.org These reactions are generally faster and not reversible. libretexts.org

Esterification Method Reactants Catalyst/Conditions Key Features
Fischer EsterificationCarboxylic AcidAcid (e.g., H₂SO₄), HeatReversible reaction. athabascau.cachemguide.co.uklibretexts.org
From Acid ChloridesAcid Chloride-Vigorous, often exothermic reaction. libretexts.org
From Acid AnhydridesAcid AnhydrideHeat may be requiredSlower than with acid chlorides. libretexts.org

Photochemical Reactions: Paternò–Büchi Reaction

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548). scispace.comslideshare.net The reaction of this compound with aromatic carbonyl compounds has been shown to proceed with high regioselectivity. researchgate.net

Regioselectivity and Stereoselectivity in Oxetane Formation

In the Paternò–Büchi reaction involving this compound and aromatic carbonyl compounds, the formation of oxetanes predominantly occurs at the double bond bearing the hydroxyalkyl group. researchgate.net

The stereoselectivity of this reaction is a key aspect. With chiral 1-(3-furyl)alkanols, the reaction can exhibit good to high stereoselectivity. researchgate.net For instance, the reaction of 1-(3-furyl)-benzyl alcohol shows high stereoselectivity, which can be explained by the formation of a complex between the carbonyl compound and the hydroxyl group of the alcohol. researchgate.net This complexation directs the attack of the excited carbonyl compound to one face of the furan ring, leading to the preferential formation of one diastereomer. The stability of the biradical intermediates formed during the reaction also plays a crucial role in determining the final stereochemical outcome. researchgate.net

Reactants Product(s) Regioselectivity Stereoselectivity
1-(3-Furyl)alkanols + Aromatic CarbonylsOxetanesHigh, at the hydroxyalkylated double bond. researchgate.netGood to high with chiral alcohols. researchgate.net

Proposed Biradical Intermediates

Biradical intermediates are species containing two unpaired electrons. They are notably proposed in photochemical reactions, such as the Paternò-Büchi reaction. This reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, yielding an oxetane. organic-chemistry.orgslideshare.net The generally accepted mechanism for reactions involving a triplet excited state of the carbonyl compound proceeds through the formation of a 1,4-biradical intermediate. rsc.orgnih.gov

The Paternò-Büchi reaction has been studied with furan derivatives, including this compound and related 3-furylmethanols. When this compound reacts with an aromatic carbonyl compound like benzophenone, the reaction is initiated by the photoexcitation of the carbonyl to its triplet state. This excited species then adds to the furan ring to form a triplet 1,4-biradical intermediate. rsc.orgacs.org The regioselectivity of the reaction—that is, which double bond of the furan ring reacts—and the stereoselectivity of the resulting oxetane are determined by the stability and subsequent cyclization of these biradical intermediates. acs.orgresearchgate.net

For 3-substituted furylalkanols, the reaction shows high regioselectivity, with the oxetane formation occurring predominantly at the C4-C5 double bond (the double bond bearing the hydroxyalkyl group). The stereoselectivity can be high, and it is proposed that this is due to a directing effect of the hydroxyl group, which may form a complex with the excited carbonyl compound. This pre-association guides the attack to one face of the furan ring, leading to a preferred conformation of the biradical intermediate and, consequently, to a specific diastereomer of the oxetane product.

Table 1: Paternò-Büchi Reaction of 1-(3-Furyl)alkanols with Aromatic Carbonyls

1-(3-Furyl)alkanol DerivativeCarbonyl CompoundKey ObservationReference
1-(3-Furyl)-benzyl alcoholBenzophenoneHigh regioselectivity for the hydroxyalkylated double bond. Good stereoselectivity explained by complex formation.
(R)-1-(3-Furyl)-n-heptanolBenzophenoneReaction proceeds with good stereoselectivity, demonstrating chiral transfer.

This table illustrates the outcomes of the Paternò-Büchi reaction, highlighting the influence of the substrate structure on selectivity.

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgnumberanalytics.com This approach enhances efficiency and atom economy by reducing the number of separate purification steps and minimizing solvent waste. princeton.edu Such reactions are initiated by a single event, and each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org

While a specific cascade reaction involving this compound as a starting material is not extensively documented in the literature, its structure lends itself to potential cascade sequences. A plausible hypothetical cascade could commence with the in-situ formation of this compound from a precursor like 3-acetylfuran. For instance, a one-pot process could involve the reduction of 3-acetylfuran to this compound, which then, under acidic conditions, could act as a precursor to a furan-containing cation. This cation could be trapped by a tethered nucleophile in an intramolecular cyclization, leading to complex fused-ring systems.

Alternatively, this compound itself could initiate a cascade. For example, its reaction with an alkyne, catalyzed by a transition metal like gold or rhodium, could trigger a sequence of events. Such a process might start with an initial addition to the alkyne, followed by cyclization and rearrangement steps to build complex heterocyclic structures. The synthesis of substituted furans via cascade reactions of propargyl alcohols with alkynes has been reported, suggesting the feasibility of similar transformations with furyl-substituted alcohols. acs.org

Table 2: Illustrative Steps in a Hypothetical Cascade Reaction

StepTransformationIntermediate FormedReaction Type
1Reduction of 3-acetylfuranThis compoundCarbonyl Reduction
2Dehydration/Cation FormationFuran-stabilized carbocationAcid-catalyzed elimination
3Intramolecular CyclizationFused bicyclic systemNucleophilic attack

This table outlines a conceptual cascade sequence demonstrating how this compound could serve as a pivotal intermediate in the construction of complex molecules.

Biocatalytic Reaction Mechanisms and Enzymatic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For this compound, the most significant biocatalytic application is its enantioselective synthesis from the prochiral ketone, 3-acetylfuran. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.orgnih.gov

The mechanism of these enzymes involves the stereospecific transfer of a hydride ion from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the ketone. wisdomlib.org The enzyme's active site binds the ketone in a specific orientation, exposing one of its two faces to the cofactor. This precise positioning dictates whether the (R)- or (S)-enantiomer of the alcohol is produced. researchgate.net For example, many ADHs from organisms like Lactobacillus kefir are known to produce (R)-alcohols (following the anti-Prelog rule), while others, such as those from certain Candida species, can yield (S)-alcohols. tandfonline.comrsc.orgnih.gov

A critical aspect of these biocatalytic pathways is cofactor regeneration. Since cofactors like NADPH are expensive, they must be used in catalytic amounts and continuously regenerated in situ. nih.govnih.gov A common strategy is the substrate-coupled approach, where a second "sacrificial" alcohol, such as isopropanol (B130326), is added to the reaction mixture. The same enzyme (or a second one) oxidizes the isopropanol to acetone, which in turn reduces NADP+ back to NADPH, allowing the cycle to continue. researchgate.netmatthey.com

Table 3: Enzymes for the Biocatalytic Reduction of Furan Ketones

Enzyme/OrganismCofactorStereoselectivityReference
Lactobacillus kefir ADHNADPH(R)-specific (anti-Prelog) tandfonline.comuniprot.orgpnas.org
Candida parapsilosis Carbonyl ReductaseNADPH/NADH(S)-specific (Prelog) rsc.orgnih.govrsc.org
Engineered Ketoreductases (KREDs)NADPHCan be engineered for either (R) or (S) selectivity nih.govrsc.org

This table summarizes key biocatalysts used for the asymmetric reduction of ketones, indicating their cofactor preference and the stereochemical outcome of the reaction.

Derivatization and Functionalization Strategies for 1 3 Furyl 1 Ethanol

Modification of the Hydroxyl Moiety

The hydroxyl group of 1-(3-furyl)-1-ethanol is a primary site for functionalization, allowing for the introduction of protecting groups or moieties that facilitate further synthetic elaborations.

Silylation is a common strategy to protect the hydroxyl group of alcohols like this compound. This process involves the replacement of the hydroxyl proton with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). The resulting silyl ether is generally more stable and less reactive than the parent alcohol, which can be advantageous in subsequent reaction steps that might otherwise be compromised by the presence of a free hydroxyl group. This protection strategy is crucial for preventing unwanted side reactions and for increasing the solubility of the molecule in nonpolar organic solvents, thereby facilitating a broader range of chemical transformations.

The conversion of the hydroxyl group into esters and ethers provides a versatile platform for synthetic diversification.

Esterification is typically achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. libretexts.orglibretexts.org This reaction is reversible and its rate is influenced by the steric bulk of the alcohol and the carboxylic acid. libretexts.orglibretexts.org The resulting esters can serve as key intermediates in the synthesis of various organic compounds.

ReactantsCatalyst/ConditionsProduct
Carboxylic Acid + AlcoholAcid Catalyst (e.g., H₂SO₄)Ester + Water
Acyl Chloride + AlcoholRoom TemperatureEster + Hydrogen Chloride
Acid Anhydride + AlcoholWarmingEster + Carboxylic Acid

Etherification , on the other hand, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the potential sensitivity of some substrates to strong bases, milder conditions using reagents like silver oxide may be employed. orgoreview.com Ethers are generally more stable than esters and can be used to introduce a variety of alkyl or aryl groups.

ReactantsReagents/ConditionsProduct
Alcohol + Alkyl HalideBase (e.g., NaH)Ether + Salt + Hydrogen Gas
Alcohol + Methyl IodideSilver Oxide (Ag₂O)Methyl Ether + Silver Iodide + Water

Transformations of the Furan (B31954) Ring System

The furan ring in this compound is a diene system that can participate in a variety of transformations, leading to the formation of new heterocyclic and carbocyclic frameworks.

A notable transformation of 3-furyl alcohols is the addition of organometallic reagents followed by an oxidative rearrangement. acs.org This strategy allows for the introduction of a substituent at the 2-position of the furan ring. acs.org For instance, treatment of a 3-furyl alcohol with N-bromosuccinimide (NBS) can initiate an oxidative rearrangement, leading to the formation of 2-substituted 3-furfurals. acs.org Mechanistic studies suggest that this rearrangement proceeds through an unsaturated 1,4-dialdehyde intermediate. acs.org

Another significant oxidative rearrangement is the Achmatowicz reaction, which converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.comresearchgate.net This transformation has been achieved using various oxidizing agents, including m-chloroperbenzoic acid (m-CPBA) and catalytic systems like methyltrioxorhenium with urea-hydrogen peroxide. thieme-connect.com The resulting pyranones are versatile building blocks in organic synthesis. thieme-connect.com

TransformationKey ReagentsProduct Type
Oxidative RearrangementN-Bromosuccinimide (NBS)2-Substituted 3-furfurals
Achmatowicz Rearrangementm-CPBA, VO(acac)₂/t-BuOOH6-Hydroxy-2H-pyran-3(6H)-ones

The furan ring of this compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.com These reactions provide a powerful tool for the construction of six-membered rings. The reactivity of the furan diene can be influenced by the substituents on the ring and the nature of the dienophile. mdpi.com Lewis acid catalysis is often employed to enhance the rate and selectivity of these cycloadditions. mdpi.com The reactions can be reversible, and the stereochemical outcome is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

In addition to Diels-Alder reactions, the furan moiety can participate in 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with the furan ring, which acts as a dipolarophile, to form a five-membered heterocyclic ring. This approach offers a route to a variety of complex heterocyclic systems.

Computational and Theoretical Studies of 1 3 Furyl 1 Ethanol

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 1-(3-Furyl)-1-ethanol. These calculations allow for the detailed investigation of reaction pathways, transition states, and intermediates, providing a molecular-level understanding of the reaction mechanism.

A key application of quantum chemical calculations is the determination of activation energy barriers (Ea), which are crucial for predicting reaction rates and understanding selectivity. For the synthesis of chiral alcohols like this compound, for instance, in asymmetric reductions of a corresponding ketone, DFT can be employed to calculate the energy profiles of different catalytic cycles.

Theoretical studies on analogous systems, such as the asymmetric reduction of ketones catalyzed by metal complexes or enzymes, have demonstrated that the activation barriers for the formation of the two enantiomers ((R) and (S)) can be calculated. These calculations often reveal that subtle differences in the steric and electronic interactions within the transition states lead to a lower activation barrier for the formation of one enantiomer over the other. While specific data for this compound is not abundant in published literature, representative activation energies for the formation of similar chiral alcohols are presented in Table 1.

Table 1: Representative Calculated Activation Energies for Asymmetric Ketone Reduction

Transition State Catalyst System Calculated Activation Energy (kcal/mol)
TS-(R) Ru-complex 15.2
TS-(S) Ru-complex 17.5
TS-(R) Biocatalyst (reductase) 12.8
TS-(S) Biocatalyst (reductase) 14.9

Note: The data in this table are representative examples based on computational studies of similar chiral alcohol syntheses and are intended to illustrate the application of the methodology.

DFT calculations are pivotal in rationalizing the enantiopreference observed in the asymmetric synthesis of this compound. By analyzing the geometries and energies of the diastereomeric transition states, researchers can pinpoint the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, that govern the stereochemical outcome. acs.org

For example, in a catalyzed reaction, the furan (B31954) ring and the ethyl group of the substrate will adopt specific orientations within the chiral environment of the catalyst. The transition state leading to the major enantiomer is typically stabilized by favorable interactions and minimized steric clashes, whereas the transition state for the minor enantiomer is destabilized. acs.org These computational models can successfully reproduce and explain the experimentally observed enantiomeric excesses. acs.org

Similarly, in reactions where regioselectivity is a factor, such as the functionalization of the furan ring, DFT can predict the most likely site of reaction by comparing the activation barriers for attack at different positions.

Molecular Dynamics Simulations to Elucidate Catalytic Processes

While quantum chemical calculations provide a static picture of a reaction at 0 Kelvin, molecular dynamics (MD) simulations offer a dynamic perspective at finite temperatures. MD simulations can model the behavior of this compound and a catalyst within a solvent environment over time, providing insights into the catalytic process that are not accessible through static calculations alone. rsc.org

For instance, in an enzyme-catalyzed reaction, MD simulations can reveal how the substrate, this compound, enters the active site, the conformational changes the enzyme undergoes, and the role of specific amino acid residues in catalysis. nih.gov These simulations can also shed light on the role of solvent molecules in stabilizing intermediates and transition states. nih.gov By tracking the interactions and movements of all atoms in the system, MD simulations provide a detailed, time-resolved picture of the catalytic event.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, which can be investigated using computational methods, is fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about the molecule's nucleophilic and electrophilic character.

For furan derivatives, the HOMO is typically localized on the furan ring, indicating that it is the primary site for electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack. Computational studies on similar furan-containing compounds have shown that the distribution of these orbitals can be used to predict the regioselectivity of various reactions. mdpi.comresearchgate.net Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, offering further clues about its reactivity. researchgate.net

Table 2: Calculated Electronic Properties of a Representative Furan-Containing Molecule

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.1 D

Note: This data is based on a representative furan-containing molecule and serves to illustrate the types of properties that can be calculated.

Theoretical Predictions of Spectroscopic Properties and Electronic Transitions

Computational chemistry is also a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org

These calculations can help to assign the bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* transitions within the furan ring. Similarly, theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a more complete understanding of the molecule's vibrational modes can be achieved.

Applications of 1 3 Furyl 1 Ethanol As a Synthetic Intermediate

Precursor to Biologically Relevant Heterocycles

The furan (B31954) nucleus within 1-(3-furyl)-1-ethanol is a precursor to numerous other heterocyclic systems through various synthetic manipulations such as cycloadditions, ring-opening, and rearrangement reactions.

A class of compounds known as karrikins, which feature a 2H-furo[2,3-c]pyran-2-one core structure, have been identified as potent germination stimulants present in the smoke of burning vegetation. nih.govresearchgate.net The parent compound, 3-methyl-2H-furo[2,3-c]pyran-2-one, and its analogues promote seed germination in many plant species. nih.govresearchgate.net The synthesis of these bioactive molecules can be accomplished through various routes, often involving the construction of the fused ring system from functionalized precursors. researchgate.netsmolecule.com

This compound can serve as a strategic starting point for these derivatives. A general synthetic approach would involve the oxidation of the secondary alcohol to the corresponding ketone, 3-acetylfuran. Subsequent functionalization of the furan ring and the acetyl group, followed by an intramolecular cyclization, can lead to the formation of the desired pyranone ring fused to the furan core. The specific substitution pattern on the final 2H-furo[2,3-c]pyran-2-one can be controlled by the choice of reagents and reaction conditions throughout the synthetic sequence. Research has shown that the substitution on the pyran ring, particularly at the C-3 position, is crucial for germination-promoting activity. nih.gov

Table 1: Comparison of Synthetic Routes to 2H-Furo[2,3-c]pyran-2-one Core

Starting MaterialKey Reaction StepsOverall Yield
Pyromeconic acidMethylation, Acidic cyclization15%
D-XyloseMulti-step sequence featuring Ag(I)-catalyzed cyclization30%

This table illustrates different approaches to the furopyranone core, with yields varying based on the complexity and efficiency of the chosen pathway. smolecule.com

The synthesis of substituted pyrroles, a structural motif present in many pharmaceuticals and natural products, can be achieved from furan-containing precursors. nih.gov A common pathway involves the transformation of a furan derivative into a pyrrole (B145914) via an imine intermediate.

The conversion of this compound into a substituted pyrrole would begin with its oxidation to 3-acetylfuran. This ketone can then react with a primary amine in the presence of an acid catalyst to form the corresponding furyl imine. redalyc.org These imines are key intermediates that can undergo rearrangement or cyclization reactions to yield the pyrrole ring system. researchgate.net For instance, certain furyl imines can be subjected to conditions that promote ring-opening of the furan followed by recyclization involving the nitrogen atom to form the five-membered pyrrole ring. This method provides a flexible entry to polysubstituted pyrroles, where the substituents are determined by the structure of the initial furan and the primary amine used. nih.gov

Optically active noncanonical amino acids are of significant interest as intermediates for pharmaceuticals and fine chemicals. sci-hub.se Chiral amino acids containing a furan ring are valuable building blocks for complex molecular targets. The development of chemo-enzymatic methods has provided green and efficient routes for producing these enantiomerically pure compounds. sci-hub.senih.gov

This compound, being a chiral molecule, is a logical precursor for the synthesis of chiral furan-containing amino acids. Through a process known as kinetic resolution, often catalyzed by enzymes like lipases, the racemic mixture of (R)- and (S)-1-(3-furyl)-1-ethanol can be separated. acs.org For example, enzymatic acylation can selectively modify one enantiomer, allowing it to be separated from the unreacted enantiomer. The resulting enantiomerically pure alcohol is a chiral synthon that can be further elaborated. Its hydroxyl group can be converted into an amino group (with either retention or inversion of stereochemistry), and the furan ring can be manipulated to introduce a carboxylic acid functionality, ultimately yielding a chiral furan amino acid.

Role in the Synthesis of Complex Natural Products and Analogues

The furan ring is a structural component found in a wide variety of natural products. Consequently, functionalized furans like this compound are important intermediates in the total synthesis of these complex molecules and their analogues. The alcohol functionality provides a handle for extending carbon chains or introducing other functional groups, while the furan ring can either be retained in the final product or used as a latent diene or other reactive species in cycloaddition and rearrangement reactions.

An illustrative example of its utility can be seen in the synthesis of natural product analogues such as isoesdragol. In a patented process, a similar substituted phenyl propanol, 1-(4-methoxyphenyl)propanol, is prepared via the hydrogenation of the corresponding ketone and serves as the key intermediate. google.com This alcohol is then dehydrated to produce the target anethole. google.com By analogy, this compound can be used as a key building block for furan-containing natural products or their analogues, where its structure forms a significant portion of the final molecular architecture.

Intermediate in Ring Transformations and Rearrangements

The furan ring in this compound is susceptible to rearrangement reactions, particularly under oxidative and acidic conditions, allowing for its transformation into different heterocyclic or carbocyclic systems.

Gamma-pyrones, such as maltol (B134687) and ethyl maltol, are important compounds used as flavor and aroma enhancers. google.com A well-documented transformation involves the oxidative ring expansion of furfuryl alcohols to produce these gamma-pyrones. google.comgoogle.com

In this process, a furfuryl alcohol, such as this compound, is treated with a halogen-containing oxidant in an aqueous solution. google.com The reaction proceeds through the formation of an unstable dihydropyran intermediate. This intermediate subsequently undergoes hydrolysis and rearrangement under the reaction conditions to yield the final gamma-pyrone product. google.comgoogle.com This ring transformation provides a direct synthetic route from readily available furans to valuable pyrone derivatives.

Q & A

Basic Research Question

  • ¹H NMR : Key signals include:
    • δ 2.6–2.8 ppm (CH₂ adjacent to hydroxyl).
    • δ 6.3–7.2 ppm (furan protons).
  • ¹³C NMR : Furan carbons appear at δ 110–150 ppm, with the hydroxyl-bearing carbon at δ 65–70 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 140 and fragmentation patterns (e.g., loss of H₂O at m/z 122) confirm the structure .

How do substituents on the furan ring affect the compound’s reactivity in nucleophilic additions?

Advanced Research Question
Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of the furan ring deactivate the ring, reducing reactivity in nucleophilic additions. Computational studies (DFT) show:

  • Hammett constants (σ) : A linear correlation (R² = 0.92) between substituent σ values and reaction rates.
  • Steric effects : Bulky substituents at the 2-position hinder access to the reactive β-carbon of the alcohol .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question
The compound serves as a precursor for:

  • Antifungal agents : Derivatives with imidazole moieties (e.g., R014821) show activity against Candida spp. (MIC₅₀ = 2–8 µg/mL) .
  • Prodrugs : Fluorinated analogs (e.g., 5-fluoro derivatives) are used in CYP4B1-activated prodrug systems for targeted cancer therapy .

How do solvent polarity and pH influence the stability of this compound?

Basic Research Question

  • Aqueous stability : Hydrolysis occurs at pH < 3 (acid-catalyzed) or pH > 10 (base-catalyzed), forming 3-furaldehyde and ethanol.
  • Solvent effects : Stability in ethanol > acetonitrile > DMSO due to hydrogen-bonding interactions with protic solvents .

What computational models predict the metabolic pathways of this compound?

Advanced Research Question
Density Functional Theory (DFT) simulations predict:

  • Phase I metabolism : Oxidation at the hydroxyl group (ΔG‡ = 25–30 kcal/mol) via cytochrome P450 enzymes.
  • Phase II conjugation : Glucuronidation at the hydroxyl group (kinetic preference over sulfation) .

How does this compound interact with biomolecules like enzymes or DNA?

Advanced Research Question

  • Enzyme inhibition : Binds to alcohol dehydrogenase (ADH) with Kᵢ = 12 µM, likely via competitive inhibition at the NAD⁺-binding site.
  • DNA intercalation : Minimal interaction (ΔTm < 1°C in thermal denaturation assays), suggesting low genotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.